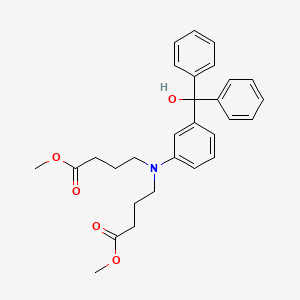
Dimethyl 4,4'-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with the molecular formula C29H33NO5 and a molecular weight of 475.58 g/mol This compound is characterized by its unique structure, which includes a hydroxydiphenylmethyl group and a dibutanoate ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate typically involves multiple steps, starting with the preparation of the hydroxydiphenylmethyl intermediate. This intermediate is then reacted with a suitable azanediyl compound under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Wirkmechanismus
The mechanism of action of Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxydiphenylmethyl group may play a crucial role in binding to these targets, while the ester linkages facilitate the compound’s stability and solubility. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:
- 4,4’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
- Other hydroxydiphenylmethyl derivatives and azanediyl compounds
Uniqueness
What sets Dimethyl 4,4’-((3-(hydroxydiphenylmethyl)phenyl)azanediyl)dibutanoate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
1373882-70-2 |
|---|---|
Molekularformel |
C29H33NO5 |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
methyl 4-[3-[hydroxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate |
InChI |
InChI=1S/C29H33NO5/c1-34-27(31)18-10-20-30(21-11-19-28(32)35-2)26-17-9-16-25(22-26)29(33,23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-9,12-17,22,33H,10-11,18-21H2,1-2H3 |
InChI-Schlüssel |
RLBKQJNNVQNFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCN(CCCC(=O)OC)C1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



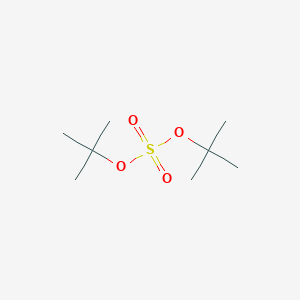
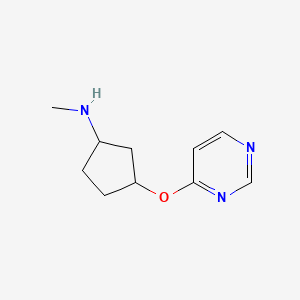
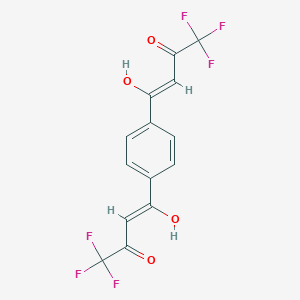
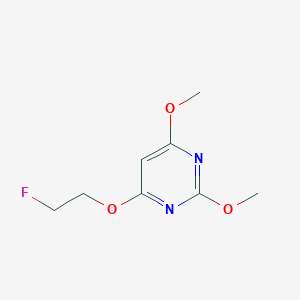
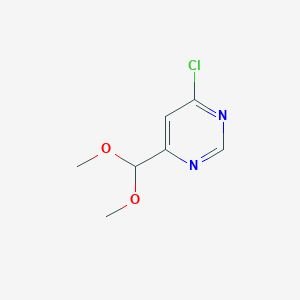

![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
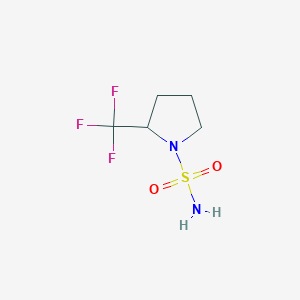
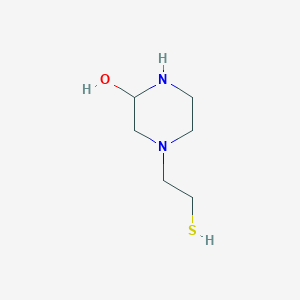

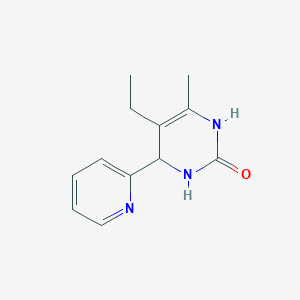
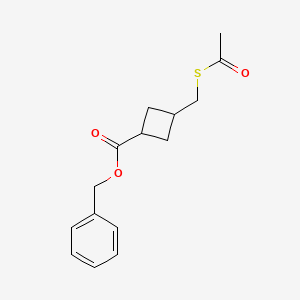
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
